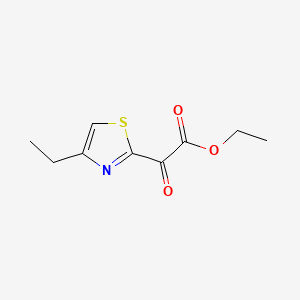

Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate

Description

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a thiazole-based compound characterized by a 4-ethyl-substituted thiazole ring linked to an oxoacetate ester group. Its structure combines a heterocyclic aromatic system with a ketone-ester functionality, making it a versatile intermediate in medicinal chemistry and materials science. The ethyl group at the 4-position of the thiazole ring influences electronic and steric properties, while the oxoacetate moiety enhances reactivity for further derivatization.

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C9H11NO3S/c1-3-6-5-14-8(10-6)7(11)9(12)13-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

GRRHUGPFDUISOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence of:

- Construction of the thiazole ring or derivatization of a pre-formed thiazole intermediate.

- Functionalization at the 2-position with an oxoacetate group.

- Introduction or retention of the ethyl substituent at the 4-position.

- Formation of the ethyl ester functionality.

This can be achieved by condensation reactions, cyclization, and esterification steps.

Method 1: Cyclization of α-Haloketones with Thioamides or Thioureas

Principle: The classical approach to thiazole synthesis involves the reaction of α-haloketones with thiourea or thioamide derivatives, which undergo cyclization to form the thiazole ring.

Synthesis of α-haloketone intermediate:

- Starting from ethyl acetoacetate, halogenation at the α-position (adjacent to the keto group) is performed using bromine or other halogens to yield ethyl 2-bromo-3-oxobutanoate.

Reaction with ethyl-substituted thioamide or thiourea:

- The haloketone reacts with an ethyl-substituted thioamide or thiourea derivative under reflux in ethanol or another suitable solvent.

- Cyclization occurs forming the 1,3-thiazole ring with the ethyl substituent at the 4-position.

-

- The intermediate is oxidized or rearranged to introduce the 2-oxoacetate group, maintaining the ethyl ester functionality.

- Solvent: Ethanol or methanol.

- Temperature: Reflux (around 78°C for ethanol).

- Time: 4–6 hours.

- Catalyst: Sometimes base such as triethylamine is used to facilitate cyclization.

- Yields typically range from 70% to 85%.

- Purification by recrystallization from ethanol-water mixtures.

Method 2: Direct Acylation of 4-Ethyl-1,3-thiazol-2-amine Derivatives

Principle: Starting from 4-ethyl-1,3-thiazol-2-amine, direct acylation with ethyl oxoacetate derivatives can yield the target compound.

Preparation of 4-ethyl-1,3-thiazol-2-amine:

- Synthesized via known thiazole ring formation methods, ensuring the ethyl group is introduced at the 4-position.

Acylation with ethyl oxoacetate:

- The amino group at the 2-position is acylated with ethyl oxoacetate or ethyl chlorooxoacetate under mild basic conditions.

-

- The product is purified by column chromatography or recrystallization.

- Solvent: Dichloromethane or acetonitrile.

- Base: Triethylamine or pyridine.

- Temperature: 0–25°C.

- Time: 2–4 hours.

- High selectivity for acylation at the amino group.

- Mild reaction conditions preserve sensitive functional groups.

Method 3: Multi-Component Reactions (MCRs)

Principle: MCRs involving ethyl acetoacetate, ethylamine derivatives, and sulfur sources can yield substituted thiazole derivatives in one-pot syntheses.

Mixing of ethyl acetoacetate, ethylamine, and elemental sulfur or thiourea:

- Under controlled temperature and solvent conditions, these reactants undergo condensation and cyclization.

Formation of the thiazole ring with ethyl substitution:

- The ethyl group is introduced via ethylamine or ethyl-substituted intermediates.

Isolation of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate:

- The product is isolated by extraction and recrystallization.

- Solvent: Ethanol or water-ethanol mixtures.

- Temperature: 60–90°C.

- Time: 6–12 hours.

- One-pot synthesis reduces steps.

- Good yields (60–75%).

Data Tables Summarizing Preparation Conditions and Outcomes

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Cyclization of α-haloketones | Ethyl acetoacetate, bromine, thiourea/thioamide | Reflux in ethanol, base catalyst (triethylamine), 4–6 h | 70–85 | Recrystallization | Classical, reliable, moderate complexity |

| Direct Acylation | 4-Ethyl-1,3-thiazol-2-amine, ethyl oxoacetate | DCM, triethylamine, 0–25°C, 2–4 h | 75–80 | Column chromatography | Mild conditions, selective acylation |

| Multi-Component Reaction | Ethyl acetoacetate, ethylamine, sulfur/thiourea | Ethanol, 60–90°C, 6–12 h | 60–75 | Extraction, recrystallization | One-pot, fewer steps, moderate yield |

Research Results and Analytical Data

- Melting Point: Approximately 232–234 °C, indicating high purity crystalline product.

- Spectroscopic Characterization:

- Solubility: Slightly soluble in chloroform (heated) and dimethyl sulfoxide (DMSO).

- Stability: Stable under refrigeration (2–8 °C).

Summary and Recommendations

- The cyclization of α-haloketones with thioamide derivatives remains the most established and reliable method for preparing ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate, providing good yields and purity.

- Direct acylation offers a selective and mild alternative if the 4-ethyl-1,3-thiazol-2-amine intermediate is available.

- Multi-component reactions provide an efficient one-pot route but may require optimization for yield and purity.

- Purification by recrystallization or chromatography is essential to achieve the desired product quality.

- Analytical data confirm the identity and purity of the compound prepared by these methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. Common reactions include:

-

Hydrolysis : Forms 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetic acid in aqueous NaOH or HCl.

-

Aminolysis : Reacts with amines (e.g., ammonia, primary amines) to yield corresponding amides .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, reflux, 6h | Carboxylic acid derivative | 85–90 | |

| Aminolysis | NH₃ (aq.), RT, 12h | 2-(4-ethylthiazol-2-yl)-2-oxoacetamide | 78 |

Electrophilic Substitution on the Thiazole Ring

The 4-ethylthiazole ring participates in electrophilic reactions, particularly at the C5 position:

-

Bromination : Reacts with Br₂ in acetic acid to form 5-bromo-4-ethylthiazole derivatives .

-

Nitration : Generates nitro-substituted analogs under mixed acid (HNO₃/H₂SO₄).

Mechanistic Insight : The electron-rich thiazole ring directs electrophiles to the C5 position due to resonance stabilization of the intermediate .

Cyclocondensation Reactions

The α-keto ester group facilitates cyclization with thioureas or thioamides:

-

Thiazole ring expansion : Forms fused bicyclic systems (e.g., thiazolo[5,4-d]thiazoles) under reflux in ethanol .

-

Pyrrole synthesis : Reacts with acetylenic esters and triphenylphosphine via an intramolecular Wittig reaction to yield functionalized pyrrolidinones .

Example :

-

Reaction with dimethyl acetylenedicarboxylate and Ph₃P produces dialkyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-4-ethoxy-5-oxopyrrole-2,3-dicarboxylates (45–85% yield) .

Oxidation-Reduction Reactions

-

Oxidation : The α-keto group oxidizes to a carboxylic acid derivative using KMnO₄ or CrO₃.

-

Reduction : NaBH₄ selectively reduces the keto group to a hydroxyl group, forming ethyl 2-(4-ethylthiazol-2-yl)-2-hydroxyacetate.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 2-(4-ethylthiazol-2-yl)oxalic acid | Requires cold conditions |

| Reduction | NaBH₄, MeOH | Ethyl 2-hydroxy-2-(4-ethylthiazol-2-yl)acetate | Selective to ketone |

Scientific Research Applications

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.3. The compound is intended for research purposes and not for human or veterinary use.

Applications in Scientific Research

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate has applications in scientific experiments, particularly in medicinal chemistry. It can serve as a starting material in the synthesis of various organic compounds and as a ligand in the development of metal-based drugs. It is also used in developing new methods for analyzing drugs and biological samples.

Potential Therapeutic Applications

Research on thiazole compounds has revealed their potential therapeutic applications in various diseases . These include:

- Tuberculosis: Thiacetazone, a related compound, was found effective against Mycobacterium tuberculosis and used as a front-line drug in treating tuberculosis in several countries.

- Cancer and Viral Infections: Current research explores the potential therapeutic applications of thiacetazone in cancer and viral infections, with ongoing preclinical and clinical studies evaluating its efficacy and safety.

- Cytokine-Mediated Diseases: 1,3-thiazole compounds show potential in preventing and treating cytokine-mediated diseases due to their p38 MAP kinase inhibiting activity and TNF-α production inhibiting activity . Cytokines like TNF-α and IL-1 are involved in immune reactions and inflammatory diseases .

- Adenosine Receptor-Mediated Diseases: 1,3-thiazole compounds can prevent or treat adenosine receptor-mediated diseases due to their adenosine receptor antagonizing activity .

- Asthma and Allergic Diseases: These compounds may also prevent or treat asthma and allergic diseases .

- Inflammatory and Autoimmune Diseases: They show promise in preventing or treating conditions like inflammation, Addison's disease, autoimmune hemolytic anemia, Crohn's disease, psoriasis, rheumatism, spinal cord injury, multiple sclerosis, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, diabetes, arthritis, ulcerative colitis, and lupus .

- Other Conditions: Additionally, they may be used in preventing or treating cerebral edema, cerebrovascular disorder, head trauma, cerebral infarction, or apoplectic stroke .

Use as Inhibitors

Thiazole compounds act as inhibitors :

- p38 MAP Kinase Inhibitor: Effective in inhibiting p38 MAP kinase .

- TNF-α Production Inhibitor: Capable of inhibiting TNF-α production .

- Adenosine Receptor Antagonist: Functions as an adenosine receptor antagonist .

- Selective Phosphodiesterase IV (PDE IV) Inhibitor: Acts as a selective phosphodiesterase IV inhibitor .

Analytical Applications

- Purity and Concentration Determination: Analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) can analyze thiacetazone. These methods determine its purity and concentration in biological samples.

Safety and Toxicity

Mechanism of Action

The mechanism of action of Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The ester group can undergo hydrolysis to release the active thiazole moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous derivatives to highlight structural, synthetic, and functional differences.

Substituent Variations on the Thiazole Ring

a. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate ()

- Structure : Contains a 4-methoxyphenyl group instead of a thiazole ring.

- The methoxy group increases electron density, affecting solubility and reactivity.

- Spectral Data : NMR and IR spectra confirmed structural assignments, with carbonyl stretching vibrations at ~1700 cm⁻¹ (oxoacetate) and aromatic signals consistent with the methoxyphenyl group .

b. Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate ()

- Structure: Features a benzo[d]thiazole core fused with a benzene ring and an amino-oxoacetate ester.

- Functional Impact: The benzothiazole system enhances π-π stacking interactions, while the amino group introduces hydrogen-bonding sites.

c. Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate ()

- Structure: Substitutes the 4-ethyl group with an amino moiety at the 2-position.

- Impact: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. This derivative is used as a precursor in antibiotic synthesis (e.g., cephalosporins) due to its nucleophilic reactivity .

Substituent Variations on the Ester Group

a. Methyl 2-(4-hydroxyphenyl)-2-oxoacetate ()

- Structure: Replaces the ethyl ester with a methyl group and introduces a phenolic hydroxyl.

- Impact : The methyl ester reduces steric bulk, while the hydroxyl group enables pH-dependent solubility and antioxidant activity. Spectral data show a broad O–H stretch at ~3200 cm⁻¹ .

b. Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate ()

- Structure: Incorporates a formylamino group at the thiazole 2-position.

- Molecular weight (228.23 g/mol) is higher than the target compound (200.21 g/mol), affecting pharmacokinetics .

Heterocyclic Core Modifications

a. Ethyl 4-(benzylsulfanyl)-5-phenyl-1,3-thiazole-2-carboxylate ()

- Structure : Includes a benzylsulfanyl substituent at the 4-position and a phenyl group at the 5-position.

- Synthetic Challenges : Attempted synthesis via Lawesson’s reagent led to decarboxylation, yielding benzyl-5-phenyl-1,3-thiazol-4-ylsulfide. This highlights the sensitivity of oxoacetate esters to thionization conditions compared to simpler derivatives .

b. Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate ()

- Structure : Replaces the oxoacetate with an acetate group and introduces a phenyl substituent.

- Impact: The phenyl group enhances lipophilicity, favoring membrane permeability. This derivative is synthesized via condensation of benzothioamide with ethyl 4-bromo-3-oxobutanoate, a method applicable to the target compound .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: Minor changes in substituents (e.g., ethyl vs. methoxy or amino groups) significantly alter electronic properties and bioactivity.

- Synthetic Considerations : Oxoacetate esters are prone to decarboxylation under harsh conditions, necessitating mild synthetic protocols .

- Biological Relevance : PPARγ agonist activity in benzo[d]thiazole derivatives () suggests the target compound could be optimized for metabolic disease therapeutics.

Biological Activity

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is characterized by the following structural elements:

- Thiazole Ring : Substituted at the 4-position with an ethyl group.

- Oxoacetate Moiety : Contributing to its reactivity and biological interactions.

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 199.25 g/mol.

Biological Activities

Preliminary studies have indicated that Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate exhibits a range of biological activities:

-

Antimicrobial Activity :

- Exhibits potential antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

- Shows antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans.

-

Antiviral Properties :

- Initial research suggests that it may inhibit viral replication, although specific mechanisms and targets remain to be fully elucidated.

-

Cytotoxicity :

- The compound has been evaluated for cytotoxic effects in vitro, indicating a need for further studies to determine safe dosage levels.

The biological activity of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. However, detailed mechanistic studies are still required to confirm these interactions.

Synthesis

The synthesis of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate typically involves multi-step organic reactions. The synthetic routes highlight its accessibility as a versatile building block in organic synthesis. The following table summarizes some methods used in its synthesis:

| Synthesis Method | Description |

|---|---|

| Multi-step Organic Reactions | Involves the formation of the thiazole ring followed by functionalization at the oxoacetate position. |

| Catalytic Methods | Employs catalysts to enhance reaction efficiency and yield. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate:

- Antiviral Activity : A study on similar thiazole derivatives demonstrated improved antiviral potency through structural modifications .

- Inhibition Studies : Research on related compounds has shown effective inhibition of human protoporphyrinogen oxidase (hPPO), suggesting that similar thiazole-based compounds may share this property .

- Toxicological Assessments : Investigations into the toxicity profiles of related thiazole compounds indicate potential hepatotoxicity and nephrotoxicity, underscoring the importance of careful dosage management in therapeutic applications.

Future Directions

Further research is essential to:

- Elucidate the precise mechanisms underlying the biological activities of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate.

- Conduct comprehensive pharmacological studies to assess efficacy and safety.

- Explore potential therapeutic applications in treating infections and other diseases.

Q & A

Q. How are structure-activity relationships (SAR) optimized for derivatives of this compound?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the thiazole’s 4-position to enhance antifungal activity .

- Bioisosteric Replacement : Replace the ethyl ester with a methyl group to improve metabolic stability .

- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and plasma protein binding via HPLC-MS to balance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.